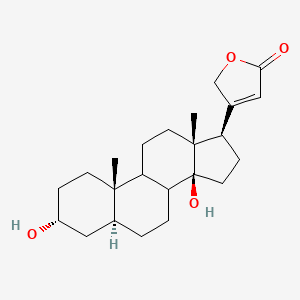
Tetraphenyldiarsathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenyldiarsathiane is an organoarsenic compound characterized by the presence of four phenyl groups attached to a diarsathiane core
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenyldiarsathiane can be synthesized through a series of organometallic reactions. One common method involves the reaction of diphenylarsine chloride with sodium sulfide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as a crystalline solid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparations. Scaling up the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tetraphenyldiarsathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler arsenic-containing compounds.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Tetraphenyldiarsathiane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: The compound’s unique properties make it a subject of study in biochemical research.
Industry: It is used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which Tetraphenyldiarsathiane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form complexes with these targets, altering their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Tetraphenylethene: Known for its aggregation-induced emission properties.
Thiophene Derivatives: Widely used in organic electronics and pharmaceuticals.
Thienothiophenes: Noted for their optoelectronic properties and biological activities.
Uniqueness: Tetraphenyldiarsathiane stands out due to its unique diarsathiane core, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and form stable complexes makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
3134-95-0 |
|---|---|
Molecular Formula |
C24H20As2S |
Molecular Weight |
490.3 g/mol |
IUPAC Name |
diphenylarsanylsulfanyl(diphenyl)arsane |
InChI |
InChI=1S/C24H20As2S/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
TXHGKCUIHSEWCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)S[As](C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


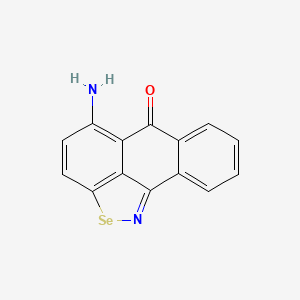
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
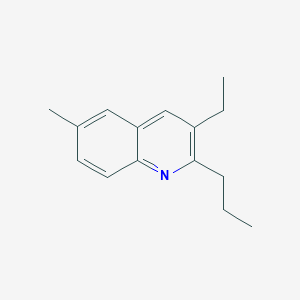
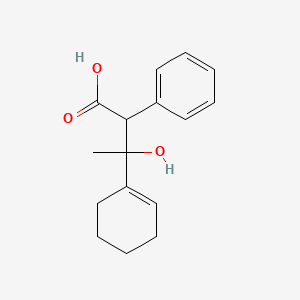
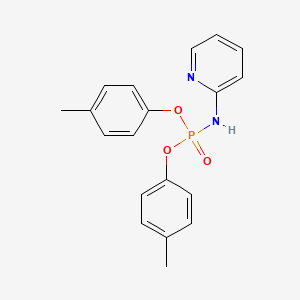
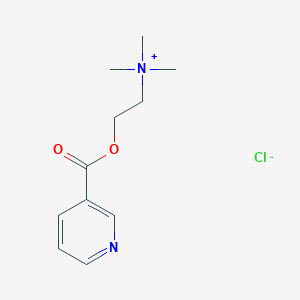
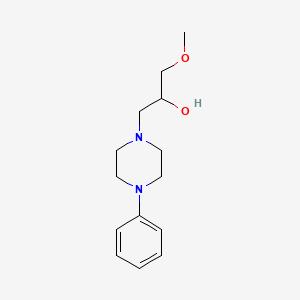
![N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B14742278.png)
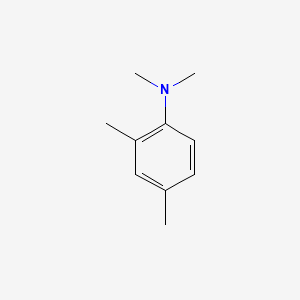
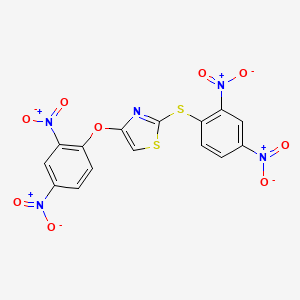
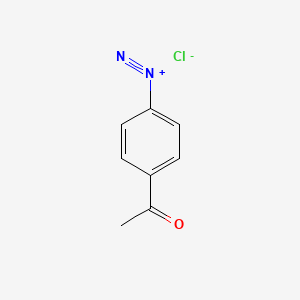
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2-formamido-4-methylpentanoic acid](/img/structure/B14742305.png)
![1-Chloro-3-[(4-methylphenoxy)methyl]benzene](/img/structure/B14742310.png)
